
Interpreting variable fosfomycin susceptibility
results for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fosfomycin (sodium)

Cat. No.: B8107699 Get Quote

Technical Support Center: Pseudomonas
aeruginosa and Fosfomycin
Welcome to the technical support center for fosfomycin susceptibility testing of Pseudomonas

aeruginosa. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret variable

susceptibility results and refine their experimental protocols.

Frequently Asked Questions (FAQs)
Q1: Why are my fosfomycin susceptibility results for P. aeruginosa inconsistent between

experiments or methods?

A1: Inconsistent fosfomycin minimum inhibitory concentration (MIC) results for P. aeruginosa

are a well-documented issue stemming from several factors:

Testing Method: The reference method for fosfomycin susceptibility testing is agar dilution

(AD).[1][2][3] Other methods like broth microdilution (BMD) and disk diffusion are known to

produce less reliable or discordant results.[3][4] BMD, in particular, can be difficult to interpret

due to trailing endpoints and the "skipped wells" phenomenon.[2][5]

Media Supplementation: For many Gram-negative bacteria, the addition of glucose-6-

phosphate (G6P) to the testing medium is critical for inducing a key fosfomycin transporter
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(UhpT).[1][6] However, P. aeruginosa lacks the UhpT transporter and relies solely on the

GlpT transporter for fosfomycin uptake.[2][6][7] Therefore, G6P supplementation does not

enhance fosfomycin activity and is considered unnecessary for this organism.[2][6][7]

Resistance Mechanisms:P. aeruginosa can develop resistance through mutations in the glpT

gene, which prevents the antibiotic from entering the cell, or through the enzymatic

inactivation of fosfomycin by the chromosomally encoded FosA enzyme.[2][8][9] The

presence of heteroresistant subpopulations can also lead to variable results, especially in

disk diffusion and gradient strip tests where inner colonies may appear within the zone of

inhibition.[7][10][11]

Lack of Specific Breakpoints: Neither the Clinical and Laboratory Standards Institute (CLSI)

nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has

established specific fosfomycin breakpoints for P. aeruginosa.[2][4][12] Researchers often

extrapolate from the E. coli breakpoints, but this practice is discouraged due to the different

biology and higher MIC values typically observed for P. aeruginosa.[2][12][13]

Q2: What is the role of Glucose-6-Phosphate (G6P) and should I use it for P. aeruginosa

testing?

A2: Glucose-6-phosphate (G6P) induces the expression of the UhpT hexose phosphate

transporter in many Enterobacterales, which is a primary route for fosfomycin to enter the

bacterial cell.[6][14] This is why CLSI and EUCAST mandate the addition of 25 µg/mL of G6P

for testing these organisms.[1][15] However, P. aeruginosa does not possess the UhpT

transport system.[2][6][12] It relies exclusively on the GlpT glycerol-3-phosphate transporter.[2]

[7] Therefore, adding G6P to the testing medium for P. aeruginosa will not enhance

fosfomycin's activity and is not necessary.[6][7]

Q3: My agar dilution and broth microdilution MICs for the same isolate do not match. Why?

A3: It is common to observe higher MIC values with broth microdilution (BMD) compared to the

reference agar dilution (AD) method for P. aeruginosa.[12][16] One study found that while

essential agreement was high (91.3%), BMD produced an epidemiological cutoff value (ECV)

of 512 µg/ml, whereas AD resulted in an ECV of 256 µg/ml.[12][17] This discrepancy can lead

to an isolate being categorized as susceptible by AD but intermediate or resistant by BMD

when using extrapolated breakpoints.[12] The reasons for this bias include challenges in
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reading BMD results due to trailing growth and the potential for selecting resistant mutants in

the broth environment.[2][5]

Q4: I see "skipped wells" in my broth microdilution assay. What does this mean?

A4: "Skipped wells" refers to the phenomenon where there is no bacterial growth in one or

more wells at lower fosfomycin concentrations, but growth reappears in wells with higher

concentrations, before the true MIC is reached.[5] This is a known issue with fosfomycin BMD

testing and contributes to why the method is not recommended by CLSI or EUCAST.[2][5] The

exact cause is complex but is thought to be related to the selection of resistant subpopulations

at certain antibiotic concentrations. This phenomenon makes determining the true MIC difficult

and unreliable.

Data Presentation: Method Comparison
The following tables summarize the differences in MIC distributions when testing P. aeruginosa

with different methods. Note that interpretations are based on extrapolated E. coli breakpoints

(Susceptible ≤64 µg/mL, Intermediate 128 µg/mL, Resistant ≥256 µg/mL), a practice that

should be approached with caution.[12]

Table 1: Comparison of MIC50, MIC90, and Epidemiological Cutoff Values (ECV) by Testing

Method

Method MIC50 (µg/mL) MIC90 (µg/mL) ECV (µg/mL) Reference

Agar Dilution

(AD)
64 256 256 [4][12]

Broth

Microdilution

(BMD)

128 256 512 [12]

Table 2: Categorical Agreement between Methods using Extrapolated Breakpoints
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Method
% Susceptible
(≤64 µg/mL)

% Intermediate
(128 µg/mL)

% Resistant
(≥256 µg/mL)

Reference

Agar Dilution

(AD)
86.4% - 13.6% [4]

Broth

Microdilution

(BMD)

80.6% - 19.4% [4]

Disk Diffusion

(DD)
85.8% - - [12]

Data synthesized from studies on large collections of clinical P. aeruginosa isolates.

Percentages may vary between studies.

Experimental Protocols
Protocol 1: Agar Dilution (AD) for Fosfomycin
Susceptibility Testing (Reference Method)
This protocol is adapted from CLSI and EUCAST guidelines.[1][3]

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's

instructions. After autoclaving and cooling to 45-50°C, add supplements. Although G6P is not

required for P. aeruginosa, if testing mixed batches of organisms, prepare MHA with 25

µg/mL of G6P.[1]

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin.[1] Perform serial

twofold dilutions of the antibiotic in sterile water. For each concentration, add 1 part of the

fosfomycin dilution to 9 parts of molten MHA (e.g., 2 mL antibiotic solution to 18 mL agar).[1]

Mix thoroughly and pour into sterile petri dishes. Allow plates to solidify. Include a drug-free

plate as a growth control.

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline

(0.85% NaCl).[1] Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x

10⁸ CFU/mL).[1] Dilute this suspension 1:10 in saline to achieve a final concentration of

approximately 1 x 10⁷ CFU/mL.
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Inoculation: Using an inoculum replicator, spot approximately 1-2 µL of the standardized

bacterial suspension onto the surface of each agar plate, including the growth control.[1]

Allow the spots to dry completely before inverting the plates.

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely

inhibits visible growth, disregarding a single colony or a faint haze.[3]

Protocol 2: Broth Microdilution (BMD) for Fosfomycin
Susceptibility Testing
While not the reference method, BMD is often used in automated systems.[4]

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18] As with AD,

G6P supplementation is not required for P. aeruginosa.

Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL

of the starting fosfomycin concentration to the first well and perform serial twofold dilutions

across the plate by transferring 50 µL from one well to the next.[18] Discard the final 50 µL

from the last dilution well. This leaves 50 µL in each well. Designate growth control (broth +

inoculum) and sterility control (broth only) wells.[18]

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension to achieve a final concentration in the wells of approximately

5 x 10⁵ CFU/mL.

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility

control), bringing the final volume to 100 µL.[18]

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Result Interpretation: The MIC is the lowest concentration of fosfomycin with no visible

growth. Be cautious when interpreting results due to the potential for skipped wells and

trailing endpoints.
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Caption: Fosfomycin uptake and resistance pathways in P. aeruginosa.
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Inconsistent Fosfomycin
Susceptibility Results
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Unnecessary supplementation.

G6P does not enhance uptake in
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Caption: Troubleshooting logic for variable fosfomycin results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8107699#interpreting-variable-fosfomycin-
susceptibility-results-for-pseudomonas-aeruginosa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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